7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride
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Overview
Description
7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;hydrochloride is a complex organic compound that belongs to the class of spiro compounds This compound is characterized by its unique structure, which includes a spiro linkage between a benzofuran and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;hydrochloride typically involves the reaction of 3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one with 4,6-dichloro-1,3,5-triazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves nucleophilic substitution, where the amino group of the benzofuran derivative attacks the electrophilic carbon of the triazine ring, leading to the formation of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the triazine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl groups on the benzofuran and xanthene moieties can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, which can replace the chlorine atoms on the triazine ring.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used to modify the hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the triazine ring .
Scientific Research Applications
7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;hydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;hydrochloride involves its interaction with specific molecular targets. The compound’s triazine moiety can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s fluorescent properties can be utilized to track its localization and interactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole: Shares the triazine moiety but differs in the core structure, leading to different properties and applications.
1,3,5-Triazine aminobenzoic acid derivatives: Similar triazine core but with different substituents, resulting in varied biological activities.
Uniqueness
7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;hydrochloride is unique due to its spiro linkage and the combination of benzofuran and xanthene moieties, which impart distinct optical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C23H13Cl3N4O5 |
---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride |
InChI |
InChI=1S/C23H12Cl2N4O5.ClH/c24-20-27-21(25)29-22(28-20)26-15-3-1-2-14-18(15)19(32)34-23(14)12-6-4-10(30)8-16(12)33-17-9-11(31)5-7-13(17)23;/h1-9,30-31H,(H,26,27,28,29);1H |
InChI Key |
PRYSKRAOJLXCPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O.Cl |
Origin of Product |
United States |
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